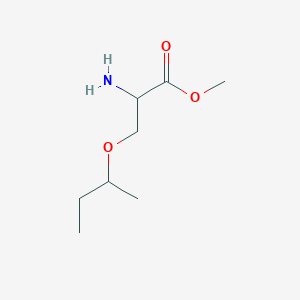
Methyl o-(sec-butyl)serinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl o-(sec-butyl)serinate is a chemical compound with the following structural formula:
CH3O−CH2−CH(CH3)−CH(CH3)−CH(NH2)−COOCH3
It consists of a methyl ester group attached to the serine amino acid backbone. The “o-(sec-butyl)” substituent indicates that the butyl group is attached to the oxygen atom of the serine side chain.
Preparation Methods
Synthetic Routes::
- Direct Esterification:
- Methyl o-(sec-butyl)serinate can be synthesized by esterifying serine with sec-butyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
- The reaction proceeds as follows:
Serine+sec-Butyl AlcoholH+ catalystMethyl o-(sec-butyl)serinate+Water
- Information on large-scale industrial production methods for this specific compound is limited. it is typically prepared in research laboratories or small-scale chemical synthesis.
Chemical Reactions Analysis
Methyl o-(sec-butyl)serinate can undergo various chemical reactions:
Hydrolysis: The ester bond can be hydrolyzed to regenerate serine and methanol.
Substitution Reactions: The butyl group can be replaced by other functional groups.
Amidation: The amino group can react with acyl chlorides to form amides.
Common reagents and conditions depend on the specific reaction type and desired product.
Scientific Research Applications
Peptide Synthesis: Methyl o-(sec-butyl)serinate serves as a building block in peptide synthesis due to its serine moiety.
Drug Development: Researchers explore its potential as a drug candidate or as a precursor for bioactive compounds.
Protein Modification: It can be incorporated into proteins to study their function or stability.
Mechanism of Action
- The exact mechanism of action for Methyl o-(sec-butyl)serinate remains an area of ongoing research.
- It may interact with cellular pathways related to protein synthesis, metabolism, or signaling.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
methyl 2-amino-3-butan-2-yloxypropanoate |
InChI |
InChI=1S/C8H17NO3/c1-4-6(2)12-5-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3 |
InChI Key |
KNCDVOGJDCYAKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13573988.png)
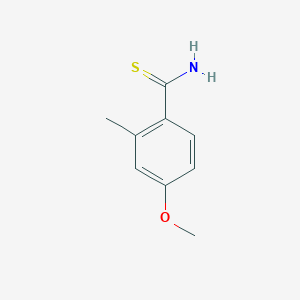

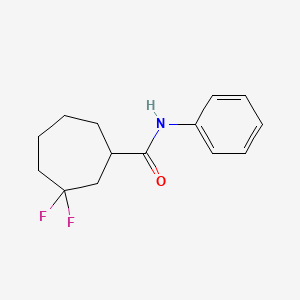
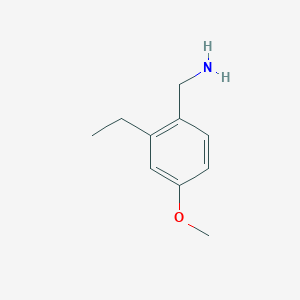
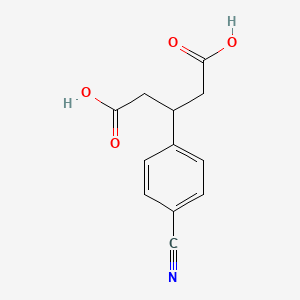
![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B13574025.png)

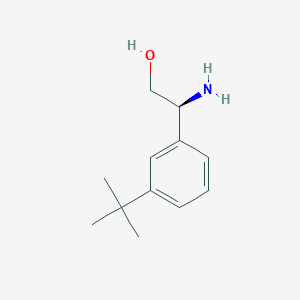
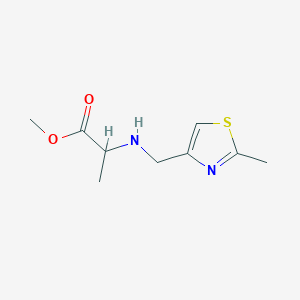
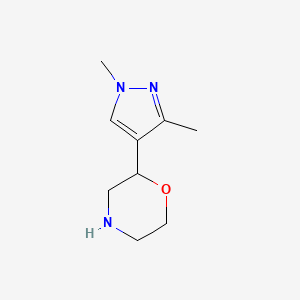


![6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13574072.png)
